molecular formula C9H9Cl3 B14073392 1,2,4-Trichloro-3,5,6-trimethylbenzene CAS No. 10203-45-9

1,2,4-Trichloro-3,5,6-trimethylbenzene

Cat. No.: B14073392
CAS No.: 10203-45-9
M. Wt: 223.5 g/mol
InChI Key: BQXDDFSTPFBZJJ-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-3,5,6-trimethylbenzene is an organic compound with the molecular formula C₉H₉Cl₃ It is a derivative of benzene, where three chlorine atoms and three methyl groups are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3,5,6-trimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,5,6-trimethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trichloro-3,5,6-trimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups present.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include dechlorinated compounds or reduced derivatives.

Scientific Research Applications

1,2,4-Trichloro-3,5,6-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1,2,4-trichloro-3,5,6-trimethylbenzene involves its interaction with molecular targets and pathways within a given system. The chlorine atoms and methyl groups on the benzene ring influence the compound’s reactivity and interaction with other molecules. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichloro-4,5,6-trimethylbenzene
  • 1,3,5-Trichloro-2,4,6-trimethylbenzene
  • 1,3,5-Triiodo-2,4,6-trimethylbenzene

Uniqueness

1,2,4-Trichloro-3,5,6-trimethylbenzene is unique due to the specific positions of the chlorine and methyl groups on the benzene ring

Properties

CAS No.

10203-45-9

Molecular Formula

C9H9Cl3

Molecular Weight

223.5 g/mol

IUPAC Name

1,2,4-trichloro-3,5,6-trimethylbenzene

InChI

InChI=1S/C9H9Cl3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3

InChI Key

BQXDDFSTPFBZJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)Cl)C

Origin of Product

United States

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